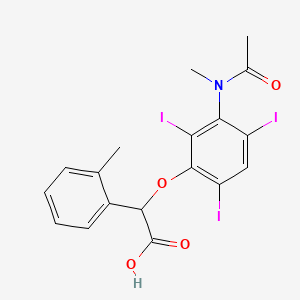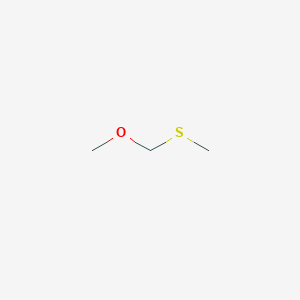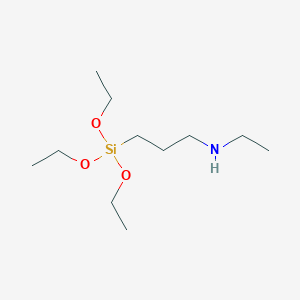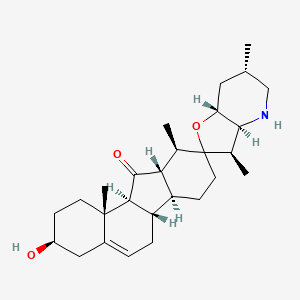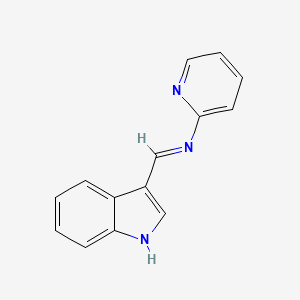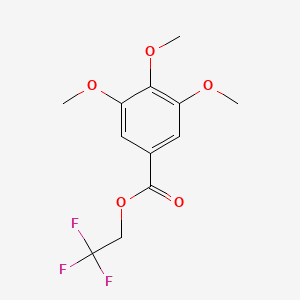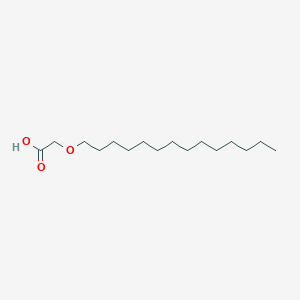
CID 78062221
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 78062221” is a chemical entity listed in the PubChem database PubChem is a public repository for information on the biological activities of small molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 78062221 involves a series of chemical reactions under controlled conditions. The specific synthetic routes and reaction conditions are typically detailed in scientific literature and patents. For example, one method might involve the dissolution of organic amine in a solvent, followed by the addition of dianhydride and stirring to initiate the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures to accommodate larger quantities. This often requires optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
CID 78062221 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.
Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The specific reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions might use reagents like potassium permanganate or chromium trioxide, while reduction reactions might use reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and the nature of this compound. Detailed information on the products can be found in scientific literature and experimental reports.
Scientific Research Applications
CID 78062221 has a wide range of applications in scientific research, including:
Chemistry: It can be used as a reagent or intermediate in the synthesis of other compounds.
Biology: It may have applications in the study of biological processes and pathways.
Medicine: It could be investigated for its potential therapeutic effects or as a diagnostic tool.
Industry: It might be used in the production of materials or as a component in industrial processes.
Mechanism of Action
The mechanism of action of CID 78062221 involves its interaction with specific molecular targets and pathways. This interaction can lead to various biological effects, depending on the nature of the compound and the context in which it is used. Detailed studies on the mechanism of action can provide insights into how the compound exerts its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
CID 78062221 can be compared with other similar compounds based on its chemical structure and properties. Similar compounds might include those with similar functional groups or molecular frameworks.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure and the resulting properties. This can make it particularly useful for certain applications where other compounds might not be as effective .
Conclusion
This compound is a compound with significant potential in various scientific fields Its unique chemical properties and the ability to undergo various reactions make it a valuable tool for researchers in chemistry, biology, medicine, and industry
Properties
Molecular Formula |
AuGa2 |
|---|---|
Molecular Weight |
336.41 g/mol |
InChI |
InChI=1S/Au.2Ga |
InChI Key |
NKJXDWXLGYBEAB-UHFFFAOYSA-N |
Canonical SMILES |
[Ga].[Ga].[Au] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



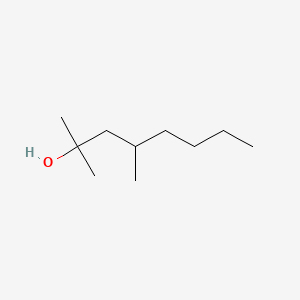
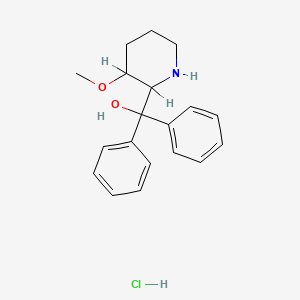
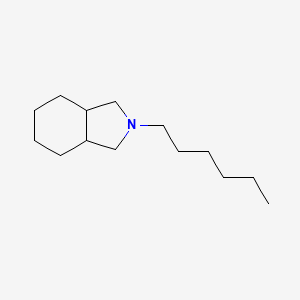
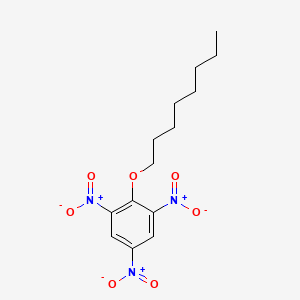
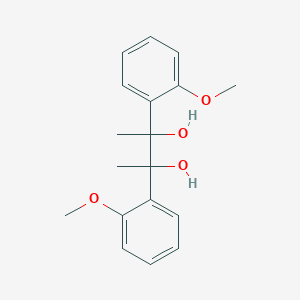
![[2-(Dibenzylamino)ethyl]phosphonic acid](/img/structure/B14712984.png)
